Scandium sulfate

Description

Properties

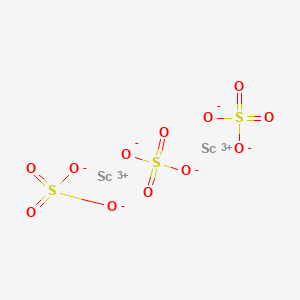

IUPAC Name |

scandium(3+);trisulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H2O4S.2Sc/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);;/q;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHYMYKHVGWATOS-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Sc+3].[Sc+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O12S3Sc2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70890697 | |

| Record name | Scandium sulfate (Sc2(SO4)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13465-61-7 | |

| Record name | Sulfuric acid, scandium(3+) salt (3:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, scandium(3+) salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Scandium sulfate (Sc2(SO4)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Discandium trisulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.351 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Anhydrous Scandium Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary methods for the synthesis of anhydrous scandium sulfate (B86663) (Sc₂(SO₄)₃). The information presented is intended to equip researchers and professionals in drug development and other scientific fields with the necessary knowledge to produce this compound with a high degree of purity. This guide details experimental protocols, presents quantitative data in a comparative format, and illustrates key processes through workflow diagrams.

Introduction

Anhydrous scandium sulfate is a white, hygroscopic crystalline solid that serves as a precursor in the synthesis of various scandium compounds and materials. Its applications are found in catalysis, advanced ceramics, and as a dopant in specialized alloys. The synthesis of the anhydrous form is critical for applications where the presence of water would interfere with subsequent reactions or material properties. The primary methods for its preparation involve the thermal dehydration of hydrated scandium sulfate and the direct reaction of scandium precursors with sulfating agents. A key industrial-scale method involves the controlled thermal decomposition of ammonium (B1175870) scandium sulfate.

Synthesis Methodologies

Two principal routes for the synthesis of anhydrous scandium sulfate are detailed below: the thermal decomposition of ammonium scandium sulfate and the direct sulfation of scandium oxide.

Thermal Decomposition of Ammonium Scandium Sulfate

A technologically feasible route for producing scandium oxide involves the thermal decomposition of ammonium scandium sulfate, with anhydrous scandium sulfate as a key intermediate.[1][2] This method is advantageous as it can be integrated into processes for extracting scandium from various sources, including industrial waste streams like red mud.[1]

The process begins with the synthesis of an ammonium scandium sulfate precursor, such as (NH₄)₃Sc(SO₄)₃ or NH₄Sc(SO₄)₂. These double salts can be prepared via hydrothermal routes or by crystallization from a sulfuric acid solution containing scandium and ammonium ions.[1][3]

The subsequent thermal decomposition of the ammonium scandium sulfate salt is a multi-stage process. For instance, the decomposition of the high-temperature rhombohedral modification of (NH₄)₃Sc(SO₄)₃ to scandium oxide (Sc₂O₃) proceeds in three distinct stages.[2] By carefully controlling the temperature, it is possible to isolate the anhydrous scandium sulfate intermediate.

While specific industrial protocols are proprietary, literature suggests a temperature window for this process. At 550 °C, ammonium scandium sulfate decomposes to scandium sulfate, while the sulfates of common impurities like iron and aluminum also form.[4] Upon further heating to around 700 °C, the iron and aluminum sulfates decompose to their respective oxides, whereas scandium sulfate remains stable.[4] This difference in decomposition temperatures allows for the selective formation and isolation of anhydrous scandium sulfate.

Experimental Protocol: Thermal Decomposition of Ammonium Scandium Sulfate

This generalized protocol is based on the principles of thermal decomposition of double sulfate salts.

Materials:

-

Ammonium scandium sulfate ((NH₄)₃Sc(SO₄)₃ or NH₄Sc(SO₄)₂)

-

High-purity alumina (B75360) or quartz crucible

-

Tube furnace with programmable temperature controller and atmosphere control

Procedure:

-

Place a known quantity of the ammonium scandium sulfate precursor into the crucible.

-

Position the crucible in the center of the tube furnace.

-

Purge the furnace tube with an inert gas (e.g., argon or nitrogen) to remove air and moisture.

-

Heat the furnace to a temperature between 550 °C and 650 °C at a controlled rate (e.g., 5-10 °C/min).

-

Hold the temperature at the setpoint for a sufficient duration (e.g., 1-2 hours) to ensure the complete decomposition of the ammonium salt to scandium sulfate.

-

Cool the furnace to room temperature under the inert atmosphere.

-

The resulting white powder is anhydrous scandium sulfate.

-

For purification from less stable metal sulfates, a subsequent heating step to approximately 700-800 °C can be employed to decompose impurity sulfates to their oxides, from which scandium sulfate can be separated by leaching with water, as scandium sulfate is soluble while the oxides are not.

Logical Workflow for Thermal Decomposition Synthesis

Caption: Workflow for the synthesis of anhydrous scandium sulfate via thermal decomposition.

Direct Sulfation of Scandium Oxide

A more direct laboratory-scale synthesis involves the reaction of scandium oxide (Sc₂O₃) with a strong sulfating agent. Due to the high stability of scandium oxide, a powerful reagent such as fuming sulfuric acid (oleum) or prolonged heating with concentrated sulfuric acid is required to drive the reaction to completion.

Experimental Protocol: Direct Sulfation of Scandium Oxide

Materials:

-

Scandium oxide (Sc₂O₃)

-

Concentrated sulfuric acid (H₂SO₄, 98%) or fuming sulfuric acid (oleum)

-

Glass reactor with a reflux condenser and a gas outlet to a neutralization trap

-

Heating mantle

Procedure:

-

Carefully add a stoichiometric excess of concentrated sulfuric acid or oleum (B3057394) to a reaction vessel containing a known amount of scandium oxide.

-

Heat the mixture under reflux for several hours to facilitate the reaction. The reaction temperature will depend on the concentration of the sulfuric acid used.

-

After the reaction is complete (indicated by the dissolution of the solid scandium oxide), the excess sulfuric acid is carefully removed by heating under reduced pressure.

-

The resulting solid is then heated at a temperature sufficient to remove any remaining water and sulfuric acid, yielding anhydrous scandium sulfate. This final heating step should be conducted in a well-ventilated fume hood or under vacuum.

Logical Workflow for Direct Sulfation Synthesis

Caption: Workflow for the direct sulfation of scandium oxide to produce anhydrous scandium sulfate.

Data Presentation

Quantitative data for the synthesis of anhydrous scandium sulfate is not widely reported in the literature. The following table provides a comparative summary of the key parameters and expected outcomes for the described methods.

| Parameter | Thermal Decomposition of Ammonium Scandium Sulfate | Direct Sulfation of Scandium Oxide |

| Starting Materials | Ammonium scandium sulfate ((NH₄)₃Sc(SO₄)₃ or NH₄Sc(SO₄)₂) | Scandium oxide (Sc₂O₃), Concentrated H₂SO₄ or Oleum |

| Reaction Temperature | 550 - 650 °C | Reflux temperature of the acid |

| Reaction Time | 1 - 2 hours (plus heating and cooling time) | Several hours |

| Purity of Product | Potentially high, dependent on precursor purity and control of decomposition temperature | High, dependent on the purity of starting materials |

| Yield | Expected to be high (quantitative decomposition) | High, dependent on driving the reaction to completion |

| Key Advantages | Integrable with scandium extraction processes; avoids handling of highly corrosive acids at high temperatures. | Direct conversion from a common scandium precursor. |

| Key Disadvantages | Requires preparation of the ammonium scandium sulfate precursor. | Requires handling of hot, concentrated, and fuming sulfuric acid. |

Characterization

The successful synthesis of anhydrous scandium sulfate should be confirmed by appropriate analytical techniques.

-

Thermogravimetric Analysis (TGA): TGA can be used to confirm the absence of water by showing no significant mass loss upon heating to temperatures above the dehydration point (typically > 200 °C) and below the decomposition temperature of the sulfate. The decomposition of (NH₄)₃Sc(SO₄)₃ to Sc₂O₃ occurs in three stages.[2]

-

Differential Scanning Calorimetry (DSC): DSC can be used to observe thermal transitions, such as phase changes and decomposition. The absence of an endotherm associated with the vaporization of water can indicate an anhydrous product.

-

X-ray Diffraction (XRD): Powder XRD is a definitive method for identifying the crystalline phase of the product and confirming the absence of hydrated phases or starting materials. The crystal structure of anhydrous ammonium scandium sulfate has been reported, which is an intermediate in some synthesis routes.[1][2]

Safety Considerations

-

Thermal Decomposition: The thermal decomposition of ammonium sulfate compounds can release ammonia (B1221849) and sulfur oxides, which are toxic and corrosive gases. The process should be carried out in a well-ventilated fume hood or with appropriate off-gas scrubbing.

-

Direct Sulfation: Concentrated and fuming sulfuric acid are extremely corrosive and will cause severe burns upon contact with skin. Appropriate personal protective equipment (gloves, goggles, lab coat) is essential. The reaction should be performed in a fume hood, and care should be taken when handling hot acids.

This technical guide provides a foundation for the synthesis of anhydrous scandium sulfate. Researchers should consult the primary literature and perform appropriate risk assessments before undertaking any experimental work.

References

- 1. researchgate.net [researchgate.net]

- 2. Polymorphism and properties of ammonium scandium sulfate (NH4)3Sc(SO4)3: new intermediate compound in scandium production - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure of Scandium Sulfate Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of scandium sulfate (B86663) pentahydrate, Sc₂(SO₄)₃·5H₂O. The information is compiled from existing crystallographic data and supplemented with representative experimental protocols and structural analyses from closely related compounds due to the limited availability of a complete public dataset for this specific hydrate. This document is intended to serve as a valuable resource for researchers in materials science, inorganic chemistry, and drug development who are interested in the structural characteristics of scandium compounds.

Introduction

Scandium sulfate pentahydrate is a hydrated inorganic compound with the chemical formula Sc₂(SO₄)₃·5H₂O. Like other metal sulfates, its crystal structure is defined by the coordination of the scandium cations by sulfate anions and water molecules, forming a complex three-dimensional lattice. The arrangement of these components and the intricate network of hydrogen bonds play a crucial role in determining the material's physical and chemical properties. Understanding this crystal structure is fundamental for its application in various fields, including as a precursor for advanced materials and potentially in the development of novel therapeutic agents.

Crystallographic Data

The crystal structure of scandium sulfate pentahydrate was first reported by Ilyukhin and Petrosyants in 2004. The compound crystallizes in the triclinic system with the space group P-1.[1][2] The fundamental crystallographic data are summarized in the table below.

| Parameter | Value |

| Chemical Formula | Sc₂(SO₄)₃·5H₂O |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a | 5.6315(5) Å |

| b | 11.5536(11) Å |

| c | 10.9469(9) Å |

| α | 90.49(2)° |

| β | 99.41(2)° |

| γ | 89.63(2)° |

Table 1: Crystallographic Data for Scandium Sulfate Pentahydrate.[1][2]

Experimental Protocols

While the specific experimental details for the structure determination of scandium sulfate pentahydrate are not fully available in the public domain, a representative protocol for the synthesis and single-crystal X-ray diffraction analysis of a hydrated metal sulfate is provided below.

3.1. Synthesis of Single Crystals

Single crystals of hydrated metal sulfates suitable for X-ray diffraction can be grown by slow evaporation of an aqueous solution.

-

Preparation of Supersaturated Solution: A saturated aqueous solution of the metal sulfate is prepared at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.

-

Slow Evaporation: The solution is filtered to remove any impurities and then allowed to cool to room temperature. The container is loosely covered to allow for slow evaporation of the solvent over a period of several days to weeks.

-

Crystal Growth: As the solvent evaporates, the solution becomes supersaturated, leading to the formation of single crystals.

-

Crystal Harvesting: Well-formed, transparent crystals are carefully selected and harvested from the solution for subsequent analysis.

3.2. Single-Crystal X-ray Diffraction Analysis

The following protocol outlines a standard procedure for determining the crystal structure of a hydrated metal sulfate.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The data is collected at a controlled temperature, often at low temperatures (e.g., 100 K or 150 K) to minimize thermal vibrations.

-

Data Reduction: The collected diffraction data are processed to correct for various experimental factors, and the unit cell parameters are determined.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

References

An In-Depth Technical Guide to the Solubility of Scandium Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of scandium sulfate (B86663) in various solvents. It is designed to be a valuable resource for professionals in research, development, and drug formulation, offering quantitative data, detailed experimental protocols, and a visual representation of the solubility determination workflow.

Core Topic: Scandium Sulfate Solubility

Scandium sulfate (Sc₂(SO₄)₃) is a white, hygroscopic crystalline solid.[1] Its solubility is a critical parameter in various applications, including the synthesis of advanced materials, catalyst development, and potentially in pharmaceutical formulations. This guide summarizes the available quantitative data on its solubility in water, organic solvents, and acidic solutions.

Data Presentation: Quantitative Solubility of Scandium Sulfate

The following tables summarize the known quantitative solubility data for scandium sulfate in different solvents.

Table 1: Solubility of Scandium Sulfate in Water

| Temperature (°C) | Solubility ( g/100 g H₂O) | Solid Phase in Equilibrium |

| 0 - 22 | Data Not Available | Sc₂(SO₄)₃·6H₂O[2] |

| 22 - 60 | Data Not Available | Sc₂(SO₄)₃·5H₂O[2] |

| 25 | 10.3[3] | Sc₂(SO₄)₃·5H₂O[2] |

| 60 - 100 | Data Not Available | Sc₂(SO₄)₃·4H₂O[2] |

Table 2: Solubility of Scandium Sulfate in Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) |

| Ethanol (B145695) | Not Specified | Data Not Available |

| Methanol (B129727) | Not Specified | Data Not Available |

| Acetone | Not Specified | Data Not Available |

Note: Quantitative solubility data for scandium sulfate in common organic solvents like ethanol and methanol is not well-documented in publicly available literature. Generally, inorganic salts like scandium sulfate tend to have limited solubility in non-polar organic solvents.[4]

Table 3: Solubility of Scandium Sulfate in Acidic Solutions

| Solvent System | Temperature (°C) | Concentration Range | Observations |

| H₂SO₄ - H₂O | 90 | 0 - 52.3 mass % SO₃ | A study has been conducted, but specific solubility values are not available in the abstract.[5] |

Note: Scandium sulfate is generally considered to be soluble in acidic solutions.[4] For context, a related compound, cesium scandium sulfate (CsSc(SO₄)₂), has a water solubility of 0.0104 mol/L at 25°C, and its solubility is reduced in sulfuric acid solutions with concentrations between 3.5 and 5.5 M H₂SO₄.[6][7]

Experimental Protocols

This section details the methodologies for determining the solubility of scandium sulfate. The primary method described is the isothermal shake-flask method, followed by the analysis of scandium concentration in the resulting saturated solution using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

Isothermal Shake-Flask Method for Solubility Determination

This method is a reliable technique for determining the equilibrium solubility of a compound in a specific solvent at a constant temperature.

1. Materials and Equipment:

-

Scandium sulfate (anhydrous or a specific hydrate)

-

Solvent of interest (e.g., deionized water, ethanol, sulfuric acid solution)

-

Thermostatically controlled shaker or water bath

-

Flasks with stoppers (e.g., 50 mL Erlenmeyer flasks)

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

-

pH meter (for aqueous and acidic solutions)

-

Pipettes and other standard laboratory glassware

2. Procedure:

-

Solvent Preparation: Prepare the desired solvent. For acidic solutions, accurately prepare the required concentration of sulfuric acid.

-

Sample Preparation: Add an excess amount of scandium sulfate to a flask containing a known volume or mass of the solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached with a saturated solution.[8]

-

Equilibration: Place the sealed flasks in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C, 40°C, 60°C). Agitate the flasks at a constant rate to facilitate dissolution.[8][9]

-

Equilibrium Time: Allow the mixture to equilibrate for an extended period, typically 24 to 72 hours, to ensure that the concentration of the dissolved solute reaches a constant value.[8] To verify that equilibrium has been reached, samples of the supernatant can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed for scandium concentration. Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the agitation and allow the solid to settle.

-

Carefully withdraw a sample of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles.[9]

-

Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration suitable for the analytical method to be used. This is a critical step to prevent precipitation of the solute upon cooling.[8]

-

Analysis of Scandium Concentration by ICP-OES

ICP-OES is a highly sensitive and accurate technique for determining the elemental composition of aqueous samples.[10]

1. Materials and Equipment:

-

ICP-OES instrument

-

Scandium standard solutions (for calibration)

-

High-purity nitric acid

-

Volumetric flasks and pipettes

2. Procedure:

-

Instrument Calibration: Prepare a series of scandium standard solutions of known concentrations by diluting a certified stock solution. Use these standards to generate a calibration curve. The standards should be matrix-matched with the samples (i.e., contain the same solvent and acid concentration).[11][12]

-

Sample Analysis:

-

Acidify the diluted, saturated scandium sulfate solutions with high-purity nitric acid to a final concentration of 1-5% (v/v) to stabilize the scandium ions.[13]

-

Introduce the prepared samples into the ICP-OES instrument.

-

The instrument nebulizes the sample into an aerosol, which is then transported into a high-temperature argon plasma.[10]

-

The scandium atoms in the plasma become excited and emit light at characteristic wavelengths.

-

The intensity of the emitted light is measured and compared to the calibration curve to determine the concentration of scandium in the sample.[10]

-

-

Calculation of Solubility:

-

From the measured concentration of scandium in the diluted sample, calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units, such as grams of scandium sulfate per 100 grams of solvent.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of scandium sulfate.

Caption: Experimental workflow for scandium sulfate solubility determination.

References

- 1. Scandium sulfate - Wikipedia [en.wikipedia.org]

- 2. Search results [inis.iaea.org]

- 3. scandium sulfate [chemister.ru]

- 4. americanelements.com [americanelements.com]

- 5. Scandium sulfate solubility in sulfuric acid solutions at 90 deg C [inis.iaea.org]

- 6. researchgate.net [researchgate.net]

- 7. Solubility of Scandium Cesium Double Sulfate CsSc(SO4)2 in Sulfuric Acid Solutions - Pasechnik - Russian Journal of Inorganic Chemistry [journals.eco-vector.com]

- 8. quora.com [quora.com]

- 9. enamine.net [enamine.net]

- 10. uwlab.webhosting.cals.wisc.edu [uwlab.webhosting.cals.wisc.edu]

- 11. standingcommitteeofanalysts.co.uk [standingcommitteeofanalysts.co.uk]

- 12. s27415.pcdn.co [s27415.pcdn.co]

- 13. knowledge1.thermofisher.com [knowledge1.thermofisher.com]

The Thermal Decomposition Pathway of Scandium Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the thermal decomposition pathway of scandium sulfate (B86663), a process of significant interest in the synthesis of high-purity scandium oxide for applications in advanced ceramics, catalysis, and as a precursor in various chemical syntheses. The information presented herein is a synthesis of available data on scandium compounds and analogous rare earth sulfates, providing a comprehensive overview of the dehydration and decomposition processes.

Overview of the Decomposition Pathway

The thermal decomposition of hydrated scandium sulfate, typically scandium sulfate pentahydrate (Sc₂O₃(SO₄)₃·5H₂O), is a multi-step process that occurs with increasing temperature. The pathway involves the initial loss of water molecules (dehydration) to form anhydrous scandium sulfate, followed by the decomposition of the sulfate into an intermediate oxysulfate, and finally, the formation of scandium oxide.

The proposed overall decomposition pathway is as follows:

Sc₂(SO₄)₃·5H₂O → Sc₂(SO₄)₃ → Sc₂O(SO₄)₂ → Sc₂O₃

Quantitative Decomposition Data

The following table summarizes the key stages of the thermal decomposition of scandium sulfate, including the temperature ranges, expected mass loss, and the chemical transformations involved. These values are based on stoichiometric calculations and data from analogous rare earth sulfate decompositions.

| Stage | Temperature Range (°C) | Chemical Transformation | Theoretical Mass Loss (%) | Intermediate/Final Product |

| 1 | 30 - 200 | Dehydration: Sc₂(SO₄)₃·5H₂O → Sc₂(SO₄)₃ + 5H₂O | 19.23% | Anhydrous Scandium Sulfate (Sc₂(SO₄)₃) |

| 2 | > 700 | Intermediate Formation: Sc₂(SO₄)₃ → Sc₂O(SO₄)₂ + SO₃ | 17.09% | Scandium Oxysulfate (Sc₂O(SO₄)₂) |

| 3 | > 850 | Final Decomposition: Sc₂O(SO₄)₂ → Sc₂O₃ + 2SO₃ | 34.19% | Scandium Oxide (Sc₂O₃) |

Visualizing the Decomposition Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the logical progression of the thermal decomposition and a typical experimental workflow for its analysis.

Caption: Thermal decomposition pathway of hydrated scandium sulfate.

The Lewis Acidity of Scandium Sulfate: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Lewis acidity of scandium sulfate (B86663), offering a comparative perspective against other metal salts. The document outlines quantitative measures of Lewis acidity, details relevant experimental protocols for its determination, and visualizes key catalytic mechanisms where scandium's Lewis acidity is paramount.

Introduction to Lewis Acidity and Scandium

In the realm of chemical synthesis and catalysis, Lewis acids play a pivotal role as electron-pair acceptors, enabling a vast array of chemical transformations. The strength of a Lewis acid is a critical parameter that dictates its catalytic efficacy. Metal cations, particularly those with a high charge density (high positive charge and small ionic radius), are archetypal Lewis acids.

Scandium, in its stable +3 oxidation state (Sc³⁺), is recognized as a potent Lewis acid.[1] Its high charge density makes it a powerful electron acceptor, capable of activating a wide range of substrates in organic synthesis. While scandium trifluoromethanesulfonate (B1224126) (scandium triflate, Sc(OTf)₃) is widely celebrated for its exceptional Lewis acidity and catalytic activity, scandium sulfate (Sc₂(SO₄)₃) also possesses significant Lewis acidic character due to the presence of the Sc³⁺ cation. This guide focuses on quantifying and contextualizing the Lewis acidity of the scandium ion, with scandium sulfate as a key example.

Quantitative Assessment of Lewis Acidity

A common and useful method for quantifying the Lewis acidity of a metal ion in aqueous solution is through the pKa of its aqua ion, [M(H₂O)ₙ]ⁿ⁺. The pKa value reflects the ease with which the hydrated metal ion donates a proton, a process driven by the polarization of the O-H bonds in the coordinated water molecules by the Lewis acidic metal center. A lower pKa value indicates a stronger polarization and thus, a stronger Lewis acidity of the metal cation.

The hexaaquascandium(III) ion, [Sc(H₂O)₆]³⁺, has a pKa of approximately 4.3. This value positions scandium(III) as a significantly stronger Lewis acid than many divalent and other trivalent metal ions.

Table 1: Comparative pKa Values of Metal Aqua Ions

| Metal Ion | Aqua Ion Complex | pKa |

| Sc³⁺ | [Sc(H₂O)₆]³⁺ | ~4.3 |

| Fe³⁺ | [Fe(H₂O)₆]³⁺ | 2.2 |

| Al³⁺ | [Al(H₂O)₆]³⁺ | 5.0 |

| Cr³⁺ | [Cr(H₂O)₆]³⁺ | 4.0 |

| Lu³⁺ | [Lu(H₂O)₈]³⁺ | 4.3 |

| Y³⁺ | [Y(H₂O)₈]³⁺ | 5.4 |

| Mg²⁺ | [Mg(H₂O)₆]²⁺ | 11.4 |

| Ca²⁺ | [Ca(H₂O)₆]²⁺ | 12.8 |

| Zn²⁺ | [Zn(H₂O)₆]²⁺ | 9.0 |

| Cu²⁺ | [Cu(H₂O)₆]²⁺ | 8.0 |

Note: pKa values are approximate and can vary with ionic strength and temperature. The data presented here is for comparative purposes.

Experimental Protocols for Determining Lewis Acidity

The Gutmann-Beckett method is a widely accepted experimental technique for quantifying the Lewis acidity of a substance in a non-aqueous solution.[2] It utilizes a Lewis base probe molecule, typically triethylphosphine (B1216732) oxide (TEPO) or triphenylphosphine (B44618) oxide (TPPO), and measures the change in its ³¹P Nuclear Magnetic Resonance (NMR) chemical shift upon interaction with a Lewis acid.

The Gutmann-Beckett Method

Objective: To determine the Acceptor Number (AN), a quantitative measure of Lewis acidity, for a given metal salt in a specific solvent.

Principle: The oxygen atom of the phosphine (B1218219) oxide probe is a strong Lewis base. When it interacts with a Lewis acid, it donates electron density, which deshields the adjacent phosphorus nucleus. This deshielding results in a downfield shift (an increase in ppm) of the ³¹P NMR signal. The magnitude of this shift is proportional to the strength of the Lewis acid.

Materials and Equipment:

-

High-resolution NMR spectrometer with a phosphorus probe.

-

NMR tubes.

-

Anhydrous, weakly Lewis acidic solvent (e.g., deuterated dichloromethane (B109758) (CD₂Cl₂), deuterated acetonitrile (B52724) (CD₃CN)).

-

Lewis acid probe: Triethylphosphine oxide (TEPO) or Triphenylphosphine oxide (TPPO).

-

The Lewis acid to be tested (e.g., scandium sulfate).

-

Inert atmosphere glovebox or Schlenk line for handling hygroscopic materials.

Procedure:

-

Preparation of the Reference Sample:

-

Dissolve a known concentration of the phosphine oxide probe (e.g., TEPO) in the chosen anhydrous, deuterated solvent.

-

Acquire the ³¹P NMR spectrum of this solution. The chemical shift of the free probe serves as the reference value (δ_free).

-

-

Preparation of the Sample with Lewis Acid:

-

In an inert atmosphere, dissolve the Lewis acid (e.g., scandium sulfate) in the chosen anhydrous, deuterated solvent to a known concentration. Note that the solubility of inorganic salts like scandium sulfate can be low in organic solvents, which may require the use of more coordinating solvents or limit the applicability of this method.

-

Add a known concentration of the phosphine oxide probe to the solution of the Lewis acid. The molar ratio of the probe to the Lewis acid should be carefully controlled (e.g., 1:1 or with an excess of the Lewis acid to ensure complete complexation of the probe).

-

Acquire the ³¹P NMR spectrum of this mixture. The chemical shift of the complexed probe is recorded (δ_complex).

-

-

Calculation of the Acceptor Number (AN):

-

The change in chemical shift (Δδ) is calculated as: Δδ = δ_complex - δ_free.

-

The Acceptor Number is then calculated using the original Gutmann definition, which is normalized relative to the shifts in hexane (B92381) (AN = 0) and the strong Lewis acid antimony pentachloride (SbCl₅) in 1,2-dichloroethane (B1671644) (AN = 100). The simplified relationship is often expressed as: AN = 2.21 × (δ_sample - δ_hexane), where δ_hexane for TEPO is approximately 41.0 ppm.

-

The workflow for this experimental protocol is illustrated in the diagram below.

References

The Hygroscopic Nature of Scandium Sulfate: A Technical Guide for Researchers

An in-depth exploration of the hygroscopic properties, hydration states, and experimental characterization of scandium sulfate (B86663) for professionals in research, and drug development.

Scandium sulfate (Sc₂(SO₄)₃) is a white, crystalline solid that exhibits a notable affinity for atmospheric water. Its hygroscopic nature dictates that upon exposure to moisture, it will readily absorb water, leading to the formation of various hydrates. This property is of critical importance for its handling, storage, and application in various scientific and industrial fields, including as a precursor in materials science and potentially as a catalyst or in pharmaceutical formulations. Understanding the dynamics of water absorption and the stability of its hydrated forms is paramount for ensuring reproducibility and efficacy in its use.

Quantitative Analysis of Hydration and Dehydration

The hydration and dehydration behavior of scandium sulfate has been characterized primarily through thermogravimetric analysis (TG). These studies reveal the temperatures at which different hydrated forms of scandium sulfate lose water molecules, transitioning to lower hydrates or the anhydrous state.

| Hydrate (B1144303) Transition | Temperature Range (°C) | Mass Change (mass % anhydrous basis) | Reference |

| Sc₂(SO₄)₃·5H₂O → Higher Hydrates | Ambient (with humidity) | Increase | [1] |

| Dehydration of various hydrates | 30 - 200 | Decrease | [2] |

Hydration States of Scandium Sulfate

Scandium sulfate is known to exist in several hydrated forms, with the pentahydrate being a common crystalline form.[3][4] The number of water molecules associated with the scandium sulfate molecule can change depending on the ambient temperature and relative humidity. It has been shown that in the Sc₂(SO₄)₃-H₂O system, the equilibrium solid phases are Sc₂(SO₄)₃·6H₂O at 273-295 K, Sc₂(SO₄)₃·5H₂O at 295-333 K, and Sc₂(SO₄)₃·4H₂O at 333-373 K.[5] The transition between these hydrated states is a key aspect of the material's hygroscopic character.

Experimental Protocols for Determining Hygroscopicity

The hygroscopic nature of scandium sulfate and other inorganic salts can be quantitatively assessed using several established experimental techniques.

Thermogravimetric Analysis (TG)

This is a widely used method to study the hydration and dehydration of materials.

Objective: To determine the temperature and mass change associated with the loss of water from hydrated scandium sulfate.

Methodology:

-

A small, precisely weighed sample of scandium sulfate hydrate (e.g., 5-10 mg) is placed in a high-purity alumina (B75360) or platinum crucible.

-

The crucible is placed in a thermogravimetric analyzer.

-

The sample is heated at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., dry nitrogen or argon) to a final temperature (e.g., 400 °C).[2]

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TG curve shows stepwise mass losses, with each step corresponding to the loss of one or more water molecules.

-

The temperature ranges of these steps indicate the thermal stability of the different hydrates.

Gravimetric Vapor Sorption (GVS) Analysis

GVS is an effective method for determining the water sorption and desorption isotherms of a material at a constant temperature.

Objective: To quantify the amount of water absorbed by anhydrous or a specific hydrate of scandium sulfate at various relative humidity (RH) levels.

Methodology:

-

A precisely weighed sample of scandium sulfate is placed in the GVS analyzer.

-

The sample is first dried under a stream of dry gas (e.g., nitrogen) at a specific temperature to establish a baseline dry mass.

-

The relative humidity of the gas stream is then increased in a stepwise manner (e.g., from 0% to 90% RH in 10% increments).

-

At each RH step, the system waits for the sample mass to equilibrate before proceeding to the next step.

-

The mass of the sample is continuously recorded.

-

After reaching the maximum RH, the humidity is decreased in a similar stepwise manner to obtain the desorption isotherm.

-

The resulting sorption/desorption isotherm provides quantitative data on the hygroscopicity of the sample.

Visualization of Hydration/Dehydration Pathway

The transitions between the anhydrous and various hydrated states of scandium sulfate can be visualized as a simplified state diagram. This illustrates the reversible nature of the hydration and dehydration processes.

Caption: Simplified pathway of scandium sulfate hydration and dehydration.

Experimental Workflow for Hygroscopicity Characterization

A logical workflow for the comprehensive characterization of the hygroscopic nature of a scandium sulfate sample is presented below.

Caption: Workflow for hygroscopicity characterization of scandium sulfate.

Conclusion

The hygroscopic nature of scandium sulfate is a defining characteristic that influences its physical and chemical properties. A thorough understanding of its hydration states and the dynamics of water absorption is essential for its proper handling, storage, and application in research and development. The experimental protocols outlined in this guide provide a framework for the quantitative characterization of these properties, enabling researchers to work with this compound in a controlled and informed manner. The provided visualizations offer a clear representation of the hydration-dehydration pathways and a logical workflow for experimental investigation.

References

- 1. Experimental Study of Hydration/Dehydration Behaviors of Metal Sulfates M2(SO4)3 (M = Sc, Yb, Y, Dy, Al, Ga, Fe, In) in Search of New Low-Temperature Thermochemical Heat Storage Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. CAS 15292-44-1: scandium sulfate pentahydrate | CymitQuimica [cymitquimica.com]

- 5. Search results [inis.iaea.org]

An In-depth Technical Guide to the Stability and Storage of Scandium Sulfate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage of scandium sulfate (B86663) hydrate (B1144303) (Sc₂(SO₄)₃·xH₂O). Understanding the thermal behavior and appropriate handling of this compound is critical for its application in research, catalysis, and the development of novel materials. This document synthesizes available data on its thermal decomposition, hygroscopic nature, and recommended storage conditions, and provides generalized experimental protocols for its analysis.

Physicochemical Properties and Stability

Scandium sulfate hydrate is a white, crystalline solid that is soluble in water.[1] Its most notable characteristic concerning stability is its hygroscopic nature, readily absorbing moisture from the atmosphere.[2][3] This property necessitates careful storage to maintain the material's integrity and hydration state. Several hydrated forms are known, with scandium sulfate pentahydrate (Sc₂(SO₄)₃·5H₂O) being a commonly cited example.[4][5]

The thermal stability of scandium sulfate hydrate is characterized by a multi-stage decomposition process. At lower temperatures, the compound undergoes reversible dehydration and hydration, a property of interest for thermochemical heat storage.[2] At significantly higher temperatures, the anhydrous salt decomposes to form the highly stable scandium oxide (Sc₂O₃).

Quantitative Thermal Stability Data

The following table summarizes the key thermal decomposition stages for scandium sulfate hydrate based on available thermogravimetric analysis (TGA) data. It is important to note that the exact temperatures can vary depending on experimental conditions such as heating rate and atmosphere.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (Theoretical for Pentahydrate) | Resulting Product | Notes |

| Reversible Dehydration/Hydration | 30 - 200 | Variable | Sc₂(SO₄)₃·xH₂O (lower hydration state) | This process is reversible upon cooling in a humid atmosphere.[2] |

| Complete Dehydration | > 200 | ~19.2% | Sc₂(SO₄)₃ (Anhydrous) | The complete removal of all water of hydration. |

| Decomposition of Anhydrous Sulfate | > 600 | ~51.3% (of anhydrous) | Sc₂O₃ | Anhydrous scandium sulfate decomposes at a relatively high temperature compared to other metal sulfates like iron sulfate.[3] |

Experimental Protocols

Detailed experimental methodologies are crucial for obtaining reproducible stability data. The following are generalized protocols for the thermal analysis of scandium sulfate hydrate.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the dehydration and decomposition of scandium sulfate hydrate.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of scandium sulfate hydrate into a ceramic or platinum TGA pan.

-

Experimental Conditions:

-

Purge Gas: Use an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent side reactions.

-

Heating Rate: A linear heating rate of 10 °C/min is typically employed.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of at least 1000 °C to ensure complete decomposition to the oxide.

-

-

Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve is analyzed to identify the onset and completion temperatures of each decomposition step. The percentage mass loss for each step is calculated and correlated with the theoretical mass loss for the removal of water molecules and sulfate groups.

Differential Scanning Calorimetry (DSC)

Objective: To determine the enthalpy changes (endothermic or exothermic peaks) associated with the dehydration and phase transitions of scandium sulfate hydrate.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of scandium sulfate hydrate into an aluminum or other suitable DSC pan. The pan may be hermetically sealed or have a pinhole lid to control the atmosphere.

-

Experimental Conditions:

-

Purge Gas: Use an inert gas, such as nitrogen, at a constant flow rate.

-

Heating Rate: A controlled heating rate, typically 5-10 °C/min, is applied.

-

Temperature Program: Heat the sample through the temperature range of interest for dehydration and other phase transitions.

-

-

Data Analysis: The DSC thermogram will show endothermic peaks corresponding to the energy absorbed during dehydration and decomposition. The area under these peaks can be integrated to quantify the enthalpy change for each process.

Storage and Handling Recommendations

Due to its hygroscopic and air-sensitive nature, proper storage and handling of scandium sulfate hydrate are essential to preserve its quality.

-

Storage Conditions: Store in a tightly sealed container in a dry and well-ventilated place.[2] Storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent moisture absorption.[2]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[3]

-

Handling: When handling the material, use personal protective equipment, including gloves and safety glasses. Ensure adequate ventilation to avoid inhalation of any dust.[2]

Visualizations

The following diagrams illustrate key workflows and processes related to the stability of scandium sulfate hydrate.

Conclusion

The stability of scandium sulfate hydrate is primarily influenced by its hygroscopic nature and its multi-stage thermal decomposition. Proper storage in a dry, inert atmosphere is crucial to prevent unwanted hydration or dehydration. Thermogravimetric and differential scanning calorimetry analyses are essential tools for characterizing its thermal behavior, which involves reversible dehydration at lower temperatures and decomposition to scandium oxide at temperatures exceeding 600 °C. The information presented in this guide provides a foundational understanding for researchers and professionals working with this important scandium compound.

References

- 1. kirj.ee [kirj.ee]

- 2. Experimental Study of Hydration/Dehydration Behaviors of Metal Sulfates M2(SO4)3 (M = Sc, Yb, Y, Dy, Al, Ga, Fe, In) in Search of New Low-Temperature Thermochemical Heat Storage Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Scandium sulfate--water (2/3/5) | H10O17S3Sc2 | CID 71310089 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide to Scandium Sulfate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of scandium sulfate (B86663) hydrate (B1144303), a compound of increasing interest in various scientific and industrial fields. This document details its chemical and physical properties, outlines key experimental protocols, and discusses its current applications.

Chemical Identification and Properties

Scandium sulfate is an inorganic compound with the general formula Sc₂(SO₄)₃. It can exist in an anhydrous form and as several hydrates, with the pentahydrate and octahydrate being common forms. These compounds are typically white, crystalline solids.[1] Scandium itself is a transition metal, often classified with the rare earth elements due to its chemical properties.[2][3] The chemistry of scandium is primarily dominated by the +3 oxidation state.[2][4]

CAS Numbers

The Chemical Abstracts Service (CAS) has assigned the following numbers to scandium sulfate and its hydrates:

| Compound Name | CAS Number |

| Scandium Sulfate (Anhydrous) | 13465-61-7[1] |

| Scandium Sulfate Hydrate (unspecified) | 33849-58-0[5], 52788-54-2[6] |

| Scandium Sulfate Pentahydrate | 15292-44-1[7] |

| Scandium Sulfate Octahydrate | 52788-54-2[8][9] |

Physicochemical Properties

The properties of scandium sulfate hydrates are crucial for their handling, storage, and application. They are generally soluble in water and hygroscopic, meaning they readily absorb moisture from the air.[1] Detailed quantitative data for various hydrates are summarized below.

| Property | Scandium Sulfate (Anhydrous) | Scandium Sulfate Pentahydrate | Scandium Sulfate Octahydrate |

| Molecular Formula | Sc₂(SO₄)₃[1] | Sc₂(SO₄)₃·5H₂O[7] | Sc₂(SO₄)₃·8H₂O[8] |

| Molecular Weight | 378.09 g/mol [1] | 468.18 g/mol [10] | 522.22 g/mol [8] |

| Appearance | White hygroscopic crystals or powder[1] | Colorless crystals[11] | White solid[6] |

| Melting Point | Not well defined; decomposes upon heating. | N/A[12] | N/A[13] |

| Boiling Point | 330 °C (decomposes)[14] | 330 °C (decomposes)[12] | 330 °C (decomposes)[13] |

| Density | N/A | 2.519 g/cm³[15] | N/A |

| Solubility in Water | Soluble[1] | 54.6 g/100mL at 25°C[15] | Soluble[6] |

A study on the solubility of scandium sulfate in water at various temperatures has shown that different hydrates are stable at different temperature ranges. Scandium sulfate hexahydrate is the equilibrium solid phase at 273-295 K, the pentahydrate at 295-333 K, and the tetrahydrate at 333-373 K.[16]

Experimental Protocols

This section details methodologies for key experiments involving scandium sulfate hydrate, including its synthesis and its use in the preparation of other scandium compounds.

Synthesis of Scandium Hydroxide (B78521) from Scandium Sulfate

A common application of scandium sulfate is as a precursor for the synthesis of scandium hydroxide. The following protocol describes a direct precipitation method.

Materials:

-

Scandium sulfate hydrate solution of a desired concentration

-

Precipitating agent (e.g., sodium hydroxide or ammonium (B1175870) hydroxide)

-

Deionized water

Procedure:

-

Dissolve the scandium sulfate hydrate in deionized water to achieve the target concentration.

-

While continuously stirring the solution, slowly add the precipitating agent.

-

Monitor the pH of the solution. Continue to add the precipitating agent until the pH is above 7 to ensure complete precipitation of scandium hydroxide.

-

Age the resulting precipitate by stirring for 1-2 hours to improve its filterability.

-

Filter the precipitate using a suitable method, such as vacuum filtration.

-

Wash the collected precipitate thoroughly with deionized water to remove any soluble impurities.

-

Dry the purified scandium hydroxide powder in an oven at a controlled temperature, typically between 80-100°C.

Caption: Workflow for the synthesis of scandium hydroxide.

Solvent Extraction of Scandium from Sulfate Solutions

Scandium can be selectively recovered from sulfate media using solvent extraction. This is a crucial technique in the hydrometallurgical processing of scandium.

Materials:

-

Aqueous feed solution containing scandium in a sulfate medium

-

Organic phase: An extractant such as D2EHAG (N-[N,N-di(2-ethylhexyl)aminocarbonylmethyl]glycine) dissolved in a diluent like n-dodecane

-

Stripping solution (e.g., 0.5 M sulfuric acid)

-

Solutions for pH adjustment (e.g., sulfuric acid and ammonium sulfate)

Procedure:

-

Extraction:

-

Prepare the aqueous feed solution containing scandium and adjust the pH to the optimal level (e.g., pH 2 for D2EHAG).[17]

-

Contact the aqueous phase with the organic phase at a specific organic-to-aqueous phase ratio.

-

Agitate the mixture for a sufficient time to allow for the transfer of scandium from the aqueous to the organic phase.

-

Separate the two phases. The scandium is now in the organic phase.

-

-

Stripping:

-

Contact the scandium-loaded organic phase with the acidic stripping solution.

-

Agitate the mixture to transfer the scandium back into a new aqueous phase, now in a more concentrated form.

-

Separate the phases. The final product is a concentrated scandium sulfate solution.

-

Caption: Workflow for solvent extraction of scandium.

Applications

Scandium sulfate and its derivatives have several niche but important applications.

-

Catalysis: Scandium compounds, such as scandium triflate which can be derived from the sulfate, are used as Lewis acid catalysts in organic synthesis. They can catalyze a variety of reactions, including polymerization and Michael addition reactions.[18]

-

Agriculture: In dilute solutions, scandium sulfate has been used as a seed treatment to enhance the germination of various plants, including corn, peas, and wheat.[14][19]

-

Materials Science: Scandium sulfate is a precursor for the production of high-purity scandium oxide, which is used in the manufacturing of high-intensity lighting, specialty glass, and alloys.[3]

Biological Role and Toxicology

Currently, scandium has no known biological role.[18][20] Some studies suggest it may interfere with the metabolism of essential elements like calcium and magnesium.[21] Scandium compounds should be handled with care as they are considered to have some level of toxicity, and scandium is a suspected carcinogen.[18][20]

Conclusion

Scandium sulfate hydrate is a versatile inorganic compound with important applications in catalysis, agriculture, and as a precursor for advanced materials. While its direct biological role is not established, its utility in various chemical and industrial processes is clear. The experimental protocols provided in this guide offer a foundation for researchers and professionals working with this compound. Further research into its properties and applications is likely to uncover new opportunities for this unique element.

References

- 1. Scandium sulfate - Wikipedia [en.wikipedia.org]

- 2. Scandium compounds - Wikipedia [en.wikipedia.org]

- 3. americanelements.com [americanelements.com]

- 4. Scandium Chemistry oxidation state +3 Sc3+ complexes complex ions chemical reactions balanced equations Yttrium, Lanthanum Actinium Lutetium Lawrencium GCE AS A2 IB A level inorganic chemistry revision notes [docbrown.info]

- 5. Scandium(III) sulfate hydrate | H2O13S3Sc2 | CID 91886289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Scandium (III) Sulfate Hydrate - ProChem, Inc. [prochemonline.com]

- 7. Scandium sulfate--water (2/3/5) | H10O17S3Sc2 | CID 71310089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Sulfuric acid, scandium(3+) salt (3:2), octahydrate | H16O20S3Sc2 | CID 3085021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. heegermaterials.com [heegermaterials.com]

- 10. Cas 15292-44-1,SCANDIUM SULFATE PENTAHYDRATE | lookchem [lookchem.com]

- 11. 15292-44-1 CAS MSDS (SCANDIUM SULFATE PENTAHYDRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. americanelements.com [americanelements.com]

- 13. americanelements.com [americanelements.com]

- 14. buy Scandium(III) sulfate hydrate Crystalline - FUNCMATER [funcmater.com]

- 15. SCANDIUM SULPHATE OCTAHYDRATE | 52788-54-2 [chemicalbook.com]

- 16. Search results [inis.iaea.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Scandium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 19. SCANDIUM SULFATE | 13465-61-7 [chemicalbook.com]

- 20. WebElements Periodic Table » Scandium » biological information [winter.group.shef.ac.uk]

- 21. researchgate.net [researchgate.net]

The Discovery and Early Chemistry of Scandium Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scandium (Sc), the 21st element on the periodic table, remained a theoretical postulation for years before its eventual discovery. Predicted by Dmitri Mendeleev as "ekaboron," its eventual isolation and characterization provided a powerful confirmation of the periodic law. This technical guide provides an in-depth exploration of the discovery and early history of scandium compounds, focusing on the key scientific breakthroughs, experimental methodologies, and the foundational quantitative data that established scandium's place in the elemental pantheon. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the foundational chemistry of this unique element.

The Prediction and Discovery of Scandium

The story of scandium begins not with its discovery, but with a prediction rooted in the periodic table. In 1869, the Russian chemist Dmitri Mendeleev, while arranging the known elements, noticed a gap between calcium and titanium. He boldly predicted the existence of an element to fill this void, which he named "ekaboron" (symbol Eb), and even forecasted its atomic weight and chemical properties with remarkable accuracy.

It was not until 1879 that the Swedish chemist Lars Fredrik Nilson, while working at the University of Uppsala, provided the first tangible evidence of this predicted element.[1][2] Nilson was investigating the rare earth minerals euxenite and gadolinite, a complex task given the chemical similarity of the lanthanides.[1][2] Through a painstaking process of fractional crystallization of the nitrates, he succeeded in isolating a previously unknown oxide with unique spectral properties, which he named "scandia" (Sc₂O₃).[3][4] The element itself was named scandium in honor of Scandinavia.[1] Later that same year, another Swedish chemist, Per Teodor Cleve, independently isolated scandium and was the first to recognize that its properties corresponded precisely to those predicted by Mendeleev for ekaboron, thus providing a stunning validation of the periodic table.[4]

Key Milestones in the Discovery of Scandium

| Year | Scientist(s) | Key Achievement |

| 1869 | Dmitri Mendeleev | Predicted the existence and properties of "ekaboron." |

| 1879 | Lars Fredrik Nilson | Discovered a new element, scandium, by isolating its oxide (scandia) from the minerals euxenite and gadolinite.[1][2] |

| 1879 | Per Teodor Cleve | Independently isolated scandium and confirmed it was Mendeleev's predicted "ekaboron."[4] |

| 1937 | Fischer, Brünger, and Grieneisen | First to prepare metallic scandium. |

The First Isolation of Scandium Compounds: Experimental Protocols

Isolation of Scandium Oxide (Scandia) by Lars Fredrik Nilson (1879)

Nilson's work centered on the separation of rare earth elements from complex minerals. His success in isolating scandia was a testament to the power of fractional crystallization.

Objective: To isolate the oxide of the new element, scandium, from the mineral euxenite.

Starting Material: 10 kg of euxenite mineral.[3]

Methodology:

-

Decomposition of the Mineral: The finely powdered euxenite was digested with strong acids (likely aqua regia or a mixture of nitric and sulfuric acids) to bring the various metal oxides into solution.

-

Initial Group Separations: The resulting solution would have undergone a series of precipitations to remove more common elements. This likely involved adjusting the pH to precipitate hydroxides of elements like iron and aluminum, followed by the addition of oxalate (B1200264) ions to precipitate the rare earth elements as their insoluble oxalates.

-

Conversion to Nitrates: The mixed rare earth oxalates were then ignited to form oxides, which were subsequently dissolved in nitric acid to create a solution of mixed rare earth nitrates.

-

Fractional Crystallization of Nitrates: This was the crucial and most laborious step. The solution of mixed nitrates was concentrated by evaporation, and as it cooled, the nitrates with the lowest solubility would crystallize out first. By repeatedly dissolving the crystals and recrystallizing them, Nilson was able to gradually separate the different rare earth nitrates based on their slight differences in solubility.

-

Isolation of Scandia: Through this process, Nilson isolated a fraction containing a nitrate (B79036) that, upon ignition, yielded a light, white oxide with a unique emission spectrum. This was the first isolated sample of scandium oxide (scandia). From his 10 kg of starting material, he obtained approximately 2 grams of pure scandia.[3]

Preparation of Metallic Scandium by Fischer, Brünger, and Grieneisen (1937)

The first successful production of metallic scandium was achieved nearly six decades after the discovery of its oxide. This milestone required the development of high-temperature electrolysis techniques.

Objective: To produce metallic scandium from its chloride salt.

Starting Material: Anhydrous scandium chloride (ScCl₃).

Methodology:

-

Electrolyte Preparation: A eutectic mixture of potassium chloride (KCl) and lithium chloride (LiCl) was prepared to serve as the molten salt electrolyte. This mixture has a lower melting point than any of the individual components, making the electrolysis feasible at a lower temperature. Anhydrous scandium chloride was then dissolved in this molten eutectic.

-

Electrolytic Cell: The electrolysis was carried out in a graphite (B72142) crucible, which likely also served as the anode.

-

Cathode: A key innovation was the use of a molten zinc cathode. A tungsten wire was used to make electrical contact with the molten zinc.

-

Electrolysis: The electrolysis was conducted at a high temperature, between 700-800°C. At the cathode, scandium ions (Sc³⁺) were reduced to scandium metal, which then dissolved in the molten zinc cathode to form a zinc-scandium alloy.

-

Isolation of Scandium Metal: After the electrolysis was complete, the zinc-scandium alloy was cooled. The zinc was then removed by vacuum distillation, leaving behind the less volatile scandium metal.

Early Scandium Compounds and their Synthesis

Following the discovery of scandium oxide, the preparation and characterization of other scandium compounds became a focus of research.

Scandium Chloride (ScCl₃)

Anhydrous scandium chloride was a crucial precursor for the first production of metallic scandium. Early synthesis methods likely involved the direct chlorination of scandium oxide.

Probable Historical Synthesis:

Reaction: Sc₂O₃(s) + 3C(s) + 3Cl₂(g) → 2ScCl₃(g) + 3CO(g)

Methodology:

-

A mixture of scandium oxide and a reducing agent, such as powdered carbon, would be heated to a high temperature in a stream of dry chlorine gas.

-

The volatile scandium chloride produced would be collected in a cooler part of the apparatus.

Scandium Fluoride (B91410) (ScF₃)

Scandium fluoride is another important halide of scandium. Its preparation would have likely followed established methods for producing metal fluorides from their oxides.

Probable Historical Synthesis:

Reaction: Sc₂O₃(s) + 6HF(g) → 2ScF₃(s) + 3H₂O(g)

Methodology:

-

Scandium oxide would be heated in a stream of anhydrous hydrogen fluoride gas.

-

The non-volatile scandium fluoride would remain as the solid product.

Quantitative Data from Early Investigations

The early quantitative analysis of scandium and its compounds was fundamental in establishing its elemental nature and atomic weight.

| Parameter | Value | Investigator | Year | Source Mineral(s) |

| Initial Mass of Euxenite Processed | 10 kg | Lars Fredrik Nilson | 1879 | Euxenite |

| Yield of Pure Scandium Oxide (Scandia) | ~ 2 g | Lars Fredrik Nilson | 1879 | Euxenite |

| Predicted Atomic Weight of Ekaboron | ~ 44 | Dmitri Mendeleev | 1869 | (Theoretical) |

| Experimentally Determined Atomic Weight of Scandium | ~ 44.96 | (Various early researchers) | Late 19th/Early 20th Century | Scandia |

Visualizing the Discovery and Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the key relationships and workflows in the discovery and early synthesis of scandium compounds.

References

Scandium Sulfate: A Catalyst for Innovation in Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Scandium sulfate (B86663), a white, water-soluble compound with the formula Sc₂(SO₄)₃, is emerging as a material of significant interest in various fields of novel research. While its traditional applications have been in areas such as metallurgy and electronics, recent studies have highlighted its potential in advanced catalysis and separation technologies. This technical guide provides a comprehensive overview of the burgeoning applications of scandium sulfate, with a focus on experimental methodologies and quantitative data to support further research and development.

Core Applications and Research Frontiers

The unique properties of the scandium(III) ion, such as its high charge density and Lewis acidity, are central to its utility. Scandium sulfate serves as a convenient and effective source of Sc³⁺ ions for a range of applications. Current research is predominantly focused on its role in catalysis and in the selective recovery of scandium from industrial process streams, a critical aspect of sustainable resource management.

Catalysis

While scandium trifluoromethanesulfonate (B1224126) (Sc(OTf)₃) is a more commonly cited scandium catalyst, the catalytic potential of the Sc³⁺ ion derived from scandium sulfate is applicable in various organic reactions. Scandium catalysts are known for their superior performance in polymerization reactions and Michael addition reactions.[1] They offer the advantage of being environmentally benign. The catalytic activity of scandium compounds is attributed to the Lewis acidic nature of the Sc³⁺ ion, which can activate organic substrates.

An example of a scandium-catalyzed reaction is the oxy-Michael addition of o-methylene benzoquinone, an important intermediate in the synthesis of complex chemical structures.[1]

Below is a generalized workflow for a scandium-catalyzed organic synthesis reaction.

Selective Recovery and Purification of Scandium

The increasing demand for scandium in high-tech applications, such as in solid oxide fuel cells and high-strength aluminum alloys, has spurred research into efficient methods for its recovery from various sources, including industrial byproducts like bauxite (B576324) residue.[2][3][4] Scandium sulfate solutions are central to these hydrometallurgical processes. Research has focused on using chelating ion-exchange resins and solvent extraction to selectively recover scandium from acidic sulfate solutions.[2][3][5][6]

Experimental Protocol for Scandium Recovery using Ion-Exchange Resin

A notable application of scandium sulfate chemistry is in the recovery of scandium from pregnant leach solutions (PLS) derived from industrial waste. The following is a detailed experimental protocol based on recent studies.[2][3]

1. Preparation of Simulated Pregnant Leach Solution (PLS):

-

A stock solution of scandium is prepared by dissolving scandium oxide (Sc₂O₃) in dilute sulfuric acid to achieve a desired concentration (e.g., 1–20 mg L⁻¹).[2][3]

-

The pH of the solution is adjusted to approximately 3.5 using sulfuric acid.[2][3]

-

For more complex simulations, other metal sulfates (e.g., MgSO₄) can be added to mimic the composition of industrial leachates.[2][5]

2. Ion-Exchange Resin Preparation:

-

A chelating resin with functional groups selective for scandium, such as those containing phosphonates (e.g., Puromet MTS9580), is used.[2][3]

-

The resin is pre-treated with sulfuric acid (e.g., 100 g L⁻¹ H₂SO₄) and then washed with deionized water until a neutral pH is achieved.[2][3]

3. Batch Adsorption Experiments:

-

A known volume of the simulated PLS (e.g., 50 mL) is mixed with a small amount of the prepared resin (e.g., 0.1 mL) in a conical flask.[2][3]

-

The mixture is agitated on a rotary shaker at a constant speed (e.g., 60 rpm) for a specified duration (e.g., 8 hours) at room temperature.[2][3]

-

The concentration of scandium remaining in the solution is measured to determine the adsorption capacity of the resin.

4. Column Adsorption Experiments:

-

A fixed volume of the resin is packed into an ion-exchange column.

-

The simulated PLS is passed through the column at a controlled flow rate (e.g., 2.5, 5, or 7.5 mL per minute).[5]

-

Effluent samples are collected periodically and analyzed for scandium concentration to determine the breakthrough point and dynamic binding capacity.

5. Desorption (Elution):

-

The scandium-loaded resin is washed with distilled water.

-

A suitable eluent, such as a sodium bicarbonate solution (e.g., 200 g L⁻¹ NaHCO₃), is passed through the column or mixed with the resin in a batch process to recover the scandium.[2]

6. Analysis:

-

The concentration of scandium and other metal ions in all solutions is determined using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[5][6]

Quantitative Data from Scandium Recovery Studies

The efficiency of scandium recovery is quantified by parameters such as adsorption capacity and separation factors. The following tables summarize key data from recent research.

| Adsorption Isotherm Models for Scandium on Chelating Resin | |

| Isotherm Model | Coefficient of Determination (R²) |

| Langmuir | 0.983 |

| Freundlich | - |

| Temkin | - |

| Data adapted from studies on Puromet MTS9580 resin in a sulfate medium.[2][3] |

| Dynamic Adsorption and Desorption Performance | |

| Parameter | Value |

| Scandium Capacity (Simulated Solution) | > 6.4 mg mL⁻¹ |

| Scandium Capacity (Industrial PLS) | > 3.8 mg mL⁻¹ |

| Desorption Efficiency (with 200 g L⁻¹ NaHCO₃) | > 98% |

| Scandium Concentration in Eluate | up to 562 mg L⁻¹ |

| Data for Puromet MTS9580 resin.[2] |

Other Noteworthy Research Applications

-

Agriculture: Scandium sulfate has been reported to be used in dilute solutions for seed germination.[7][8] However, detailed research on the mechanism and optimal application protocols in this area is less prevalent in recent literature.

-

Materials Science: It serves as a precursor for the synthesis of scandium-containing materials, including alloys, special glass, and ceramics.[9][10]

-

Geochemistry: The stability of scandium sulfate complexes under hydrothermal conditions is a subject of study to understand the transport and deposition of scandium in geological systems.[11]

Conclusion

Scandium sulfate is a versatile compound with significant potential in novel research, particularly in the fields of catalysis and hydrometallurgy. Its role as a source of catalytically active Sc³⁺ ions and its importance in the development of efficient scandium recovery processes underscore its value to both academic and industrial researchers. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for scientists and engineers to explore and expand upon the innovative applications of scandium sulfate. While its application in drug development and biochemistry is not well-documented, the fundamental chemistry of scandium compounds may yet reveal new avenues for exploration in these fields.

References

- 1. alfachemic.com [alfachemic.com]

- 2. mdpi.com [mdpi.com]

- 3. preprints.org [preprints.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. icsoba.org [icsoba.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. SCANDIUM SULFATE | 13465-61-7 [chemicalbook.com]

- 8. Scandium sulfate - definition - Encyclo [encyclo.co.uk]

- 9. heegermaterials.com [heegermaterials.com]

- 10. scandium.org [scandium.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

The Evolving Role of Scandium Catalysts in Organic Synthesis: A Closer Look at Scandium Sulfate Derivatives

Introduction

In the realm of organic synthesis, the quest for efficient, selective, and environmentally benign catalysts is a perpetual endeavor. Lewis acids, in particular, play a pivotal role in a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions. Among the plethora of Lewis acids, scandium-based catalysts have garnered significant attention due to their unique reactivity and stability. While scandium trifluoromethanesulfonate (B1224126) (scandium triflate, Sc(OTf)₃) has been extensively studied and widely applied, the catalytic potential of other scandium salts, such as scandium sulfate (B86663) (Sc₂(SO₄)₃), remains a developing area of research. This document aims to provide an overview of the application of scandium sulfate and its derivatives as catalysts in key organic transformations, drawing parallels from the well-established chemistry of scandium triflate to illuminate potential applications and future research directions.

While direct and extensive literature on the catalytic use of simple scandium sulfate (Sc₂(SO₄)₃) is limited, a notable derivative, scandium tris(dodecyl sulfate) (STDS), has demonstrated catalytic activity, particularly in aqueous media. This suggests the potential for sulfate-ligated scandium to act as a Lewis acid catalyst, warranting further investigation.

Key Applications and Reaction Protocols

The following sections detail the potential applications of scandium sulfate as a catalyst in several cornerstone organic reactions. The protocols provided are generalized based on typical Lewis acid-catalyzed procedures and should be considered as starting points for optimization.

Mukaiyama Aldol (B89426) Reaction

The aldol reaction is a fundamental C-C bond-forming reaction. The Mukaiyama variant utilizes a silyl (B83357) enol ether and a carbonyl compound in the presence of a Lewis acid. Scandium tris(dodecyl sulfate) has been shown to be an effective catalyst for this reaction in aqueous environments.

Data Presentation: Scandium Tris(dodecyl Sulfate) in Mukaiyama Aldol Reaction

| Entry | Aldehyde | Silyl Enol Ether | Solvent System | Yield (%) |

| 1 | Benzaldehyde | 1-Phenyl-1-(trimethylsiloxy)ethene | Water-SDS | 86 |

| 2 | Benzaldehyde | 1-Phenyl-1-(trimethylsiloxy)ethene | Water-Ethanol | 90 |

Experimental Protocol: Mukaiyama Aldol Reaction Catalyzed by Scandium Tris(dodecyl Sulfate)

-

To a solution of the aldehyde (1.0 mmol) and the silyl enol ether (1.2 mmol) in the desired solvent system (e.g., water with sodium dodecyl sulfate as a surfactant, 10 mL), add scandium tris(dodecyl sulfate) (0.1 mmol, 10 mol%).

-

Stir the reaction mixture vigorously at room temperature for the specified time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired aldol adduct.

Friedel-Crafts Alkylation

The Friedel-Crafts reaction is a classic method for attaching substituents to an aromatic ring. While scandium triflate is a well-known catalyst for this reaction, the potential of scandium sulfate can be explored.

Experimental Protocol: Hypothetical Friedel-Crafts Alkylation Catalyzed by Scandium Sulfate

-

To a stirred suspension of anhydrous scandium sulfate (0.1 mmol, 10 mol%) in a suitable solvent (e.g., nitromethane, 10 mL) under an inert atmosphere, add the aromatic substrate (1.0 mmol).

-

Add the alkylating agent (e.g., benzyl (B1604629) chloride, 1.1 mmol) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with water.

-